molecular formula C36H36N6O5S2 B2584202 N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide CAS No. 393783-85-2

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide

Cat. No.: B2584202
CAS No.: 393783-85-2
M. Wt: 696.84
InChI Key: WWTGVOTYOFIKRY-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid molecule integrating 1,2,4-triazole, pyrazoline, thiophene, and phenoxyacetamide moieties. The 2,3-dimethoxyphenyl group may enhance lipophilicity and membrane permeability, while the thiophene moiety could influence electronic properties and binding interactions. The phenethyl and phenoxy groups likely contribute to steric bulk and target selectivity.

Properties

IUPAC Name

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36N6O5S2/c1-45-30-16-9-15-27(35(30)46-2)29-21-28(31-17-10-20-48-31)40-42(29)34(44)24-49-36-39-38-32(41(36)19-18-25-11-5-3-6-12-25)22-37-33(43)23-47-26-13-7-4-8-14-26/h3-17,20,29H,18-19,21-24H2,1-2H3,(H,37,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTGVOTYOFIKRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3CCC4=CC=CC=C4)CNC(=O)COC5=CC=CC=C5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

696.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Compound Overview

Chemical Properties:

  • Molecular Formula: C36H36N6O5S2
  • Molecular Weight: 696.85 g/mol
  • LogP: 6.3684
  • Polar Surface Area: 100.603 Ų

The compound features multiple functional groups including triazoles, pyrazoles, and thiophenes, which contribute to its diverse biological activities.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. The presence of the pyrazole and triazole rings in this compound suggests potential antibacterial and antifungal effects. Pyrazoles have been shown to inhibit various bacterial strains and fungi, making them promising candidates for further development in antimicrobial therapy .

Anti-inflammatory Effects

N-(4-(2-(3-methyl-1-phenyl-1H-pyrazol-5-yloxy)benzylidene)-4-methylbenzenamine derivatives have demonstrated notable anti-inflammatory activity. The mechanism involves inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. The unique structure of N-((5... may enhance its ability to modulate inflammatory pathways .

Anticancer Activity

Preliminary studies suggest that compounds similar to N-((5... show potential anticancer properties. For instance, certain pyrazole derivatives have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The compound's structural motifs may synergistically enhance its antiproliferative effects against cancer cells .

The biological activity of N-((5... is likely linked to its ability to interact with specific molecular targets such as enzymes or receptors. The multiple functional groups allow for various non-covalent interactions:

  • Hydrogen Bonding : Facilitates binding to target proteins.
  • π–π Stacking : Enhances interaction with aromatic residues in proteins.
  • Hydrophobic Interactions : Contributes to binding affinity and specificity.

These interactions can modulate cellular processes by altering the activity of target proteins involved in inflammation, cancer progression, and microbial resistance .

Case Studies and Research Findings

StudyFindings
Rajesekaran et al., 2020Evaluated anti-inflammatory activity using carrageenan-induced edema models; showed significant reduction in paw swelling compared to controls .
Brullo et al., 2012Reported dual activity of pyrazole derivatives inhibiting both Fmlp-Ome and IL8-induced chemotaxis with IC50 values indicating potent efficacy .
PMC8401439Discussed the broad spectrum of biological activities attributed to pyrazoles including anticancer and anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural Comparison

Feature Target Compound Analogues from
Pyrazole substituent Thiophen-2-yl 5-Methyl-1H-pyrazole
Triazole substituent Phenethyl Phenyl
Acetamide tail 2-Phenoxyacetamide Variable R-groups (e.g., alkyl, aryl)
Key synthetic step Alkylation of triazole-thiol with oxoethylthio Alkylation with chloroacetamide derivatives

Physicochemical and Pharmacokinetic Properties

highlights that structural similarity correlates with shared mechanisms of action (MOAs) . While explicit data for the target compound is unavailable, analogs from exhibit:

  • LogP values : ~3.5–4.2 (moderate lipophilicity, suitable for oral bioavailability).
  • Molecular weight: ~450–500 Da (approaching the upper limit for Lipinski’s Rule of Five). The phenoxyacetamide tail could introduce hydrogen-bonding interactions, improving solubility relative to simpler acetamides .

Table 2: Predicted Targets and Activities

Compound Type Predicted Targets Potential Activity
Target compound Kinases (e.g., JAK2), COX-2 Anti-inflammatory, anticancer
analogs Cytochrome P450, GPCRs Antimicrobial, analgesic

Mechanistic Divergence

While scaffold similarity implies shared MOAs, substituent-driven divergence is critical:

  • The 2,3-dimethoxyphenyl group may confer selectivity toward adrenergic or serotonin receptors due to its resemblance to catecholamine derivatives.
  • The thiophene ring could predispose the compound to interact with thiophene-binding enzymes (e.g., dipeptidyl peptidase-4) .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?

  • Methodology :

  • Stepwise assembly : Begin with synthesizing the pyrazoline core (e.g., via cyclocondensation of thiophene-2-carboxylic acid hydrazide with phenylisothiocyanate under reflux in ethanol, followed by alkylation with chloroacetamide derivatives .
  • Thioether linkage : Introduce the 2-oxoethylthio group using a nucleophilic substitution reaction between a thiol-containing intermediate and chloroacetyl chloride in the presence of triethylamine .
  • Purification : Recrystallize from pet-ether or ethanol to achieve >95% purity, monitored by TLC .
    • Key considerations : Optimize reaction time and temperature to minimize byproducts (e.g., over-alkylation). Use spectroscopic (NMR, IR) and chromatographic (HPLC) methods for purity validation .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology :

  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to confirm substituent positions and stereochemistry. IR can validate carbonyl (C=O) and thioether (C-S) bonds .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolve crystal packing and non-covalent interactions (e.g., hydrogen bonds, π-π stacking) if single crystals are obtainable .

Q. What preliminary biological screening approaches are suitable for this compound?

  • Methodology :

  • Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar dilution methods, referencing triazole-thiophene derivatives with known activity .
  • Enzyme inhibition : Screen against kinases or cyclooxygenases via fluorometric assays, given the compound’s structural similarity to Mannich bases with anti-inflammatory properties .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Methodology :

  • Comparative bioassays : Replicate studies under standardized conditions (e.g., pH, solvent, cell lines). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
  • Structure-activity relationship (SAR) : Synthesize analogs with modified methoxy or thiophene groups to isolate pharmacophores. Use multivariate analysis to correlate substituents with activity .

Q. What computational methods predict the compound’s reactivity and non-covalent interactions?

  • Methodology :

  • DFT calculations : Model electron density maps to identify reactive sites (e.g., electrophilic thioether sulfur or nucleophilic pyrazole nitrogen) .
  • Molecular docking : Simulate binding to target proteins (e.g., COX-2) using software like AutoDock Vina. Validate with experimental IC50_{50} values .

Q. How can reaction conditions be optimized using design of experiments (DoE)?

  • Methodology :

  • Flow chemistry : Apply continuous-flow systems to control exothermic reactions (e.g., thioether formation) and improve yield .
  • Factorial design : Vary temperature, catalyst loading, and solvent polarity (e.g., ethanol vs. DMF) to identify optimal parameters. Use response surface models to predict outcomes .

Q. What strategies assess the compound’s stability under physiological conditions?

  • Methodology :

  • Degradation studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor via HPLC for hydrolysis of the acetamide or thioether bonds .
  • Metabolite profiling : Use LC-MS to identify oxidation products (e.g., sulfoxide formation) in liver microsome assays .

Q. How do non-covalent interactions influence the compound’s supramolecular assembly?

  • Methodology :

  • Cocrystallization : Co-crystallize with coformers (e.g., carboxylic acids) to study hydrogen-bonding networks. Analyze via SC-XRD to map interaction motifs .
  • Thermal analysis : DSC/TGA to correlate melting points with crystal lattice stability, guided by computational packing coefficients .

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